(E)-2-Bromo-1-fluoroprop-1-ene
Overview
Description
(E)-2-Bromo-1-fluoroprop-1-ene, also known as 1-bromo-1-fluoropropene, is a colorless, flammable gas at room temperature. It is a member of the halogenated hydrocarbon family and is commonly used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, such as halogenation, oxidation, and reduction. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis and Stereochemistry
- A study by Xu and Burton (2006) describes a highly stereoselective method for preparing (E)- and (Z)-alpha-fluorostilbenes. This process involves isomerization and Stille coupling of 1-bromo-1-fluoroalkenes to achieve high stereoselectivity in the resulting alpha-fluorostilbenes (Xu & Burton, 2006).
- Masuda, Hoshi, and Arase (1992) developed a method to obtain stereochemically pure (E)-1-chloro(or bromo)alk-1-enes from alk-1-ynes via hydroboration, providing a pathway to synthesize these compounds from readily available materials (Masuda, Hoshi, & Arase, 1992).
- Another study by Xu and Burton (2002) explored the stereospecific preparation of (Z)-α-fluorostilbenes via palladium-catalyzed cross-coupling reaction, emphasizing the importance of high E/Z ratio 1-bromo-1-fluorostyrenes (Xu & Burton, 2002).
Stereoselective Synthesis
- The work by Xu and Burton (2005) focuses on the highly stereoselective synthesis of (E)- and (Z)-α-fluoro-α,β-unsaturated esters and amides. This research highlights the significance of palladium-catalyzed carbonylation reactions in achieving high stereoselectivity (Xu & Burton, 2005).
- Another study by Xu and Burton (2002) discusses a kinetic separation methodology for the stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters, utilizing 1-bromo-1-fluoroalkenes (Xu & Burton, 2002).
Application in Fluorine Chemistry
- Haszeldine, Mir, and Tipping (1976) studied the reactions of N-bromobis(trifluoromethyl)amine with 1-fluoropropene, demonstrating the utility of (E)-2-Bromo-1-fluoroprop-1-ene in the synthesis of various fluorinated compounds (Haszeldine, Mir, & Tipping, 1976).
properties
IUPAC Name |
(E)-2-bromo-1-fluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c1-3(4)2-5/h2H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXRWUGDYABTA-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CF)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\F)/Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propene, 2-bromo-1-fluoro-, (E)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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